tert-butyl (S)-(1-(3-oxo-3-(4-(5-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl)propoxy)propan-2-yl)carbamate

Description

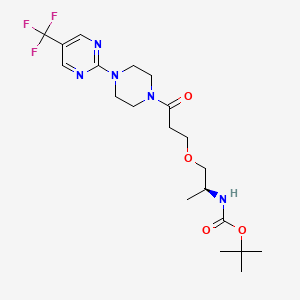

This compound features a tert-butyl carbamate group linked to an (S)-configured propan-2-yl chain, a 3-oxo propoxy spacer, and a piperazine ring substituted with a 5-(trifluoromethyl)pyrimidin-2-yl moiety. The trifluoromethylpyrimidine-piperazine motif is critical for interactions with biological targets such as kinases or G-protein-coupled receptors, while the carbamate group enhances metabolic stability .

Properties

Molecular Formula |

C20H30F3N5O4 |

|---|---|

Molecular Weight |

461.5 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-1-[3-oxo-3-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]propoxy]propan-2-yl]carbamate |

InChI |

InChI=1S/C20H30F3N5O4/c1-14(26-18(30)32-19(2,3)4)13-31-10-5-16(29)27-6-8-28(9-7-27)17-24-11-15(12-25-17)20(21,22)23/h11-12,14H,5-10,13H2,1-4H3,(H,26,30)/t14-/m0/s1 |

InChI Key |

QXFSYJPUENTLRG-AWEZNQCLSA-N |

Isomeric SMILES |

C[C@@H](COCCC(=O)N1CCN(CC1)C2=NC=C(C=N2)C(F)(F)F)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(COCCC(=O)N1CCN(CC1)C2=NC=C(C=N2)C(F)(F)F)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl (S)-(1-(3-oxo-3-(4-(5-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl)propoxy)propan-2-yl)carbamate typically involves multiple steps:

Formation of tert-butyl carbamate: This can be achieved by reacting tert-butyl alcohol with carbamic acid derivatives under specific conditions.

Introduction of the pyrimidinyl group: The trifluoromethyl pyrimidinyl group can be introduced through nucleophilic substitution reactions involving appropriate pyrimidine derivatives.

Coupling reactions: The final coupling of the piperazine and propoxy groups is achieved through a series of condensation reactions, often catalyzed by palladium or other transition metals.

Chemical Reactions Analysis

tert-Butyl (S)-(1-(3-oxo-3-(4-(5-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl)propoxy)propan-2-yl)carbamate undergoes various chemical reactions:

Scientific Research Applications

This compound has several applications in scientific research:

Medicinal Chemistry: It is used in the synthesis of various pharmacologically active molecules, particularly those targeting the central nervous system.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of tert-butyl (S)-(1-(3-oxo-3-(4-(5-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl)propoxy)propan-2-yl)carbamate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues with Piperazine and Pyrimidine Motifs

Compound from EP 3,953,330 B1 ():

- Name: tert-Butyl [(1R,3S)-3-isopropyl-3-({4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}carbonyl)cyclopentyl]carbamate

- Key Differences:

- Replaces the propoxy linker with a cyclopentane ring.

- Incorporates a carbonyl group between piperazine and cyclopentane.

- Name: (S)-tert-Butyl 4-((R)-2-methoxy-1-(4-(trifluoromethyl)phenyl)ethyl)-3-methylpiperazine-1-carboxylate

- Key Differences:

- Substitutes pyrimidine with a 4-(trifluoromethyl)phenyl group.

- Includes a methoxyethyl side chain on the piperazine.

- Impact: Loss of pyrimidine’s hydrogen-bonding capacity may reduce interactions with enzymatic targets, while the methoxy group enhances lipophilicity .

Analogues with Alternative Linkers and Substituents

- Name: tert-Butyl ((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)-1-(5-(p-tolyl)thiazol-2-yl)propan-2-yl)carbamate

- Key Differences: Replaces pyrimidine-piperazine with a thiazole-pyrrolidinone system.

- Name: tert-Butyl (S)-(1-oxo-1-(piperidin-1-yl)propan-2-yl)carbamate

- Key Differences:

- Simpler structure with piperidine instead of piperazine.

- Lacks aromatic substituents.

- Impact: Reduced aromatic interactions and simplified pharmacokinetics, likely resulting in lower potency .

Biological Activity

Tert-butyl (S)-(1-(3-oxo-3-(4-(5-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl)propoxy)propan-2-yl)carbamate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the realm of pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a tert-butyl group, a piperazine ring, and a trifluoromethyl-pyrimidine moiety. Its molecular formula is , with a molecular weight of approximately 461.486 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been proposed:

- Kinase Inhibition : Similar compounds have been shown to inhibit specific kinases involved in cell signaling pathways, which may play a role in cancer progression .

- Receptor Modulation : The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, which could influence neuropharmacological pathways.

- Antioxidant Activity : Some studies indicate that related carbamate compounds exhibit antioxidant properties, potentially mitigating oxidative stress in cellular systems.

Biological Activity and Pharmacological Effects

Research has highlighted several key biological activities associated with this compound:

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. For instance, compounds with similar structural features have demonstrated efficacy against various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Neuropharmacological Effects

Given the structural components, particularly the piperazine moiety, there is potential for neuropharmacological activity. Compounds in this class have been implicated in modulating neurotransmitter systems, which could lead to therapeutic effects in neurological disorders.

Research Findings and Case Studies

A review of literature reveals several studies that have investigated the biological activity of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.